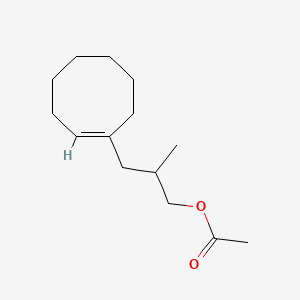

beta-Methylcyclooctene-1-propyl acetate

Description

beta-Methylcyclooctene-1-propyl acetate is a cyclic alkene derivative featuring an eight-membered cyclooctene ring substituted with a methyl group at the beta position and a propyl acetate chain at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and enhanced stability compared to smaller cyclic alkenes due to reduced ring strain.

Properties

CAS No. |

93892-61-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[3-[(1E)-cycloocten-1-yl]-2-methylpropyl] acetate |

InChI |

InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h8,12H,3-7,9-11H2,1-2H3/b14-8+ |

InChI Key |

GXTHLBYCEFJQJV-RIYZIHGNSA-N |

Isomeric SMILES |

CC(C/C/1=C/CCCCCC1)COC(=O)C |

Canonical SMILES |

CC(CC1=CCCCCCC1)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylcyclooctene-1-propyl acetate typically involves the following steps:

Cyclooctene Formation: Cyclooctene is synthesized through the cyclization of 1,7-octadiene using a suitable catalyst.

Methylation: The cyclooctene undergoes methylation at the beta position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Acetylation: The methylated cyclooctene is then reacted with propyl acetate in the presence of an acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-Methylcyclooctene-1-propyl acetate can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution, ammonia in ethanol for amine substitution.

Major Products:

Oxidation: Epoxides, ketones.

Reduction: Alcohols.

Substitution: Halides, amines.

Scientific Research Applications

Beta-Methylcyclooctene-1-propyl acetate has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of beta-Methylcyclooctene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyclooctene moiety can participate in various biochemical reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentene-Based Acetate Analogs

The compound 5-isopropenyl-β,2-dimethylcyclopent-1-ene-1-propyl acetate (CAS 54043-73-1) shares structural similarities with the target molecule but differs in ring size and substituents. Key distinctions include:

- Substituents : The isopropenyl and dimethyl groups on the cyclopentene may sterically hinder interactions, whereas the beta-methyl group on cyclooctene likely enhances thermal stability.

- Physical Properties : Cyclopentene derivatives typically exhibit lower boiling points due to smaller molecular weight. For example, Methoxypropylacetat (a linear acetate ester) has a boiling point of 145.8°C , but cyclic analogs may deviate based on ring rigidity.

Cyclopropyl Acetate Derivatives

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate () highlights the role of functional groups:

- Hydroxymethyl vs. Methyl : The hydroxymethyl group in this compound enhances hydrogen bonding and aqueous solubility, whereas the beta-methyl group in the cyclooctene analog prioritizes hydrophobicity and lipid solubility.

- Reactivity : Cyclopropane rings are highly strained and reactive, whereas cyclooctene’s larger ring reduces strain, favoring stability in storage and reaction conditions .

Linear Acetate Esters

Linear esters like 2-methoxy-1-methylethyl acetate () provide a baseline for comparing acetate behavior:

- Volatility : Linear esters generally have lower boiling points (e.g., 145.8°C for Methoxypropylacetat) compared to cyclic analogs due to weaker intermolecular forces.

- Safety Profile : Linear acetates are classified as flammable liquids (GHS02) with low acute toxicity, a profile likely shared by beta-Methylcyclooctene-1-propyl acetate due to its ester functionality .

Detailed Research Findings

Physicochemical Properties (Inferred)

Biological Activity

Beta-Methylcyclooctene-1-propyl acetate, a compound with the molecular formula , is a cyclic alkene derivative that has garnered interest in various fields, including fragrance chemistry and potential biological applications. This article provides a comprehensive overview of its biological activity, including toxicity assessments, potential therapeutic effects, and relevant case studies.

- Molecular Weight : 224.35 g/mol

- Structure : Contains a cyclooctene ring with a propyl acetate substituent.

- CAS Number : 46829461

Biological Activity Overview

The biological activity of this compound has not been extensively studied; however, preliminary research indicates potential implications in various biological systems.

Toxicity and Safety Assessments

- Acute Toxicity : Limited data suggests that this compound exhibits low acute toxicity. In general, compounds with similar structures have shown non-toxic profiles in animal studies.

- Genotoxicity : A safety assessment indicated that related compounds do not present significant genotoxic risks. For instance, studies on similar esters like phenethyl acetate have shown no mutagenic effects in bacterial assays .

- Environmental Impact : The compound is anticipated to be biodegradable, aligning with findings from related studies that suggest low environmental persistence .

Study 1: Fragrance Ingredient Safety

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated various fragrance compounds, including this compound. The study found no adverse effects at typical exposure levels, suggesting a favorable safety profile for use in consumer products .

Study 2: Cancer Biomarkers

Research highlighted the potential of certain hydrocarbons as cancer biomarkers. Beta-Methylcyclooctene was identified among other compounds as having possible relevance in cancer diagnostics, although specific studies on this compound remain sparse .

Comparative Analysis of Related Compounds

| Compound | Toxicity Level | Genotoxicity | Environmental Persistence |

|---|---|---|---|

| Beta-Methylcyclooctene | Low | Non-mutagenic | Biodegradable |

| Phenethyl Acetate | Low | Non-mutagenic | Biodegradable |

| 3-Phenylpropyl Acetate | Low | Non-mutagenic | Biodegradable |

Future Research Directions

Given the limited data available on this compound, further research is warranted to explore its:

- Pharmacological Potential : Investigating anti-inflammatory or antimicrobial properties could reveal therapeutic applications.

- Long-term Toxicological Effects : Comprehensive studies are needed to assess chronic exposure effects and potential carcinogenicity.

- Mechanisms of Action : Understanding how this compound interacts with biological systems at the molecular level can provide insights into its utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.